![molecular formula C16H12F3N3O4 B2490359 5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 333761-16-3](/img/structure/B2490359.png)
5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrazolopyrimidine derivatives involves a multistep process starting from basic building blocks such as ethyl 5-amino-1H-pyrazole-4-carboxylate. This precursor undergoes cyclization with specific diketones or aldehydes, followed by various functionalization reactions to introduce the trifluoromethyl group and the dimethoxyphenyl group at respective positions on the pyrazolopyrimidine scaffold. For instance, a related compound, 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, was synthesized by condensation of dimethylamine with an intermediate that had been prepared through cyclization and saponification steps (Liu et al., 2016).
Molecular Structure Analysis
The crystal structure of synthesized pyrazolopyrimidine derivatives reveals significant insights into their molecular configuration and potential interaction mechanisms. The detailed crystallographic analysis can elucidate the arrangement of functional groups and the overall three-dimensional shape of the molecule, which is crucial for understanding its reactivity and interaction with biological targets. The molecular structure of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, as determined by X-ray crystallography, showcases the typical features of pyrazolopyrimidine compounds (Liu et al., 2016).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Synthesis Techniques: The synthesis of compounds related to 5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves various techniques. One such compound was synthesized by condensing dimethylamine with an intermediate prepared from ethyl 5-amino-1H-pyrazole-4-carboxylate and 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione, followed by saponification (Liu et al., 2016).
Antitumor Activities
- Antitumor Potential: Several derivatives of pyrazolo[1,5-a]pyrimidines demonstrate promising antitumor activities. For example, a study focused on synthesizing and evaluating the antitumor activities of 5-(4-chlorophenyl)-N,N-dimethyl-7-(trifluoromethyl) pyrazolo pyrimidine-3-carboxamide, finding that certain synthesized compounds showed good antitumor activities (Xin, 2012).
Antimicrobial Activity
- Antimicrobial Efficacy: Research on pyrazolo[1,5-a]pyrimidines, based on 5-aminopyrazoles, revealed notable antimicrobial activity. The study involved synthesizing novel pyrazolo[1,5-a]pyrimidines and evaluating their minimum inhibitory concentration (MIC) for the most active compounds, with some demonstrating significant RNA polymerase inhibitory activity (Abdallah & Elgemeie, 2022).
Optical Properties
- Photophysical Properties: A study on the optical absorption and emission in solid-state and solution of a series of pyrazolo[1,5-a]pyrimidines with various substituents showed interesting results. These derivatives absorbed in the ultraviolet region and exhibited moderate emission in the solid state and higher quantum emission fluorescence yields in solution (Stefanello et al., 2022).
Mecanismo De Acción
Target of Action
The primary target of this compound is PI3Kγ (Phosphoinositide 3-kinase gamma) . PI3Kγ is a lipid kinase involved in various cellular processes such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking . It plays a crucial role in immune and inflammatory responses .
Mode of Action
The compound inhibits PI3Kγ, thereby modulating the PI3K/AKT/mTOR pathway . By inhibiting PI3Kγ, the compound prevents the phosphorylation of AKT, a key protein in the pathway . This results in reduced cell proliferation and survival, particularly in cancer cells .
Biochemical Pathways
The compound primarily affects the PI3K/AKT/mTOR pathway . This pathway is crucial for cell survival and proliferation, and its dysregulation is often associated with cancer . By inhibiting PI3Kγ, the compound can disrupt this pathway, leading to reduced cell growth and survival .
Result of Action
The inhibition of PI3Kγ by the compound leads to a decrease in cell proliferation and survival, particularly in cancer cells . This makes the compound a potential therapeutic agent for cancer and immune-related disorders that are mediated, at least in part, by PI3Kγ .
Direcciones Futuras
Propiedades
IUPAC Name |
5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O4/c1-25-11-4-3-8(5-12(11)26-2)9-6-13(16(17,18)19)22-14(20-9)7-10(21-22)15(23)24/h3-7H,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APPISXLWZYHSDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

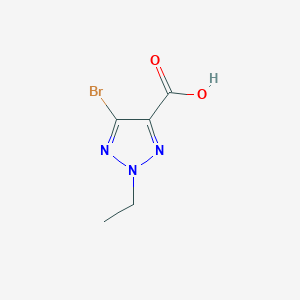
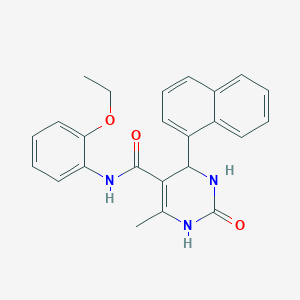
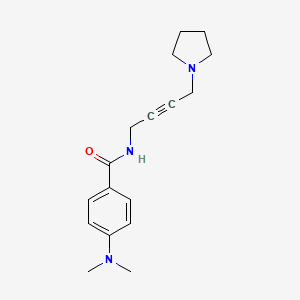
![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-phenylbenzamide](/img/structure/B2490279.png)
![N-Tert-butyl-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2490282.png)

![ethyl 2-(3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2490288.png)
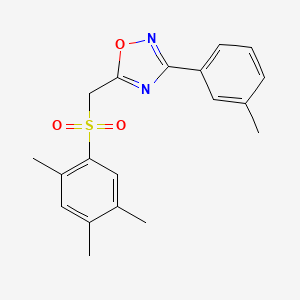
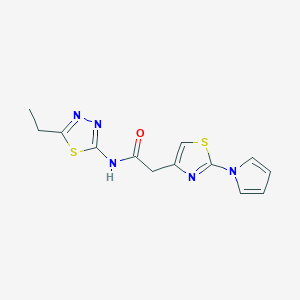
![3-Acetyl-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]benzenesulfonamide](/img/structure/B2490292.png)
![5-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)-2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2490293.png)
![2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide](/img/structure/B2490294.png)

![2-(1-(tert-butyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2490299.png)